molecular formula C18H19N3O3S B2886671 N-(4-ethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 893385-90-5

N-(4-ethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2886671
CAS No.: 893385-90-5
M. Wt: 357.43
InChI Key: JQEDYXZNGVLHRQ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic compound featuring a 1H-imidazole core substituted at position 1 with a furan-2-ylmethyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide group is further substituted with a 4-ethoxyphenyl ring. This structure combines heterocyclic (imidazole and furan) and aryl (ethoxyphenyl) components, which are common pharmacophores in medicinal chemistry for targeting enzymes or receptors. For example, nitroimidazole derivatives (e.g., metronidazole) are well-known antiparasitic agents , while sulfanyl-linked imidazole-acetamide hybrids have shown promise in targeting elastases and adenosine receptors .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-2-23-15-7-5-14(6-8-15)20-17(22)13-25-18-19-9-10-21(18)12-16-4-3-11-24-16/h3-11H,2,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEDYXZNGVLHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials might include 4-ethoxyaniline, furan-2-carbaldehyde, and imidazole derivatives. The key steps could involve:

    Formation of the imidazole ring: This might be achieved through a condensation reaction between an aldehyde and an amine.

    Attachment of the furan ring: This could involve a nucleophilic substitution reaction.

    Formation of the sulfanylacetamide linkage: This might be done through a thiolation reaction followed by amidation.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of imidazole or furan rings under specific conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions might introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving imidazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets might include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate signal transduction pathways.

    Pathways: Involvement in metabolic or signaling pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity: Nitro Groups: 5-Nitroimidazoles like fexinidazole exhibit potent antiparasitic activity but are associated with mutagenicity risks . The absence of a nitro group in the target compound may reduce toxicity but requires validation. Sulfanyl Linkers: The sulfanyl (-S-) group is a common feature in elastase inhibitors and adenosine receptor ligands , suggesting its role in stabilizing molecular conformations or enhancing target binding. Aromatic Substituents: Ethoxyphenyl (electron-donating) vs. chlorophenyl (electron-withdrawing) groups may influence solubility and metabolic stability.

Furan vs. Benzene Rings: The furan-2-ylmethyl group in the target compound introduces an oxygen heteroatom, which may alter electronic properties and hydrogen-bonding interactions compared to benzene-based substituents (e.g., phenylsulfonylmethyl in ).

Synthetic Strategies :

  • The vicarious nucleophilic substitution (VNS) reaction and TDAE methodology () are applicable for introducing sulfonylmethyl and styryl groups to imidazole cores . Similar approaches could be adapted for synthesizing the target compound.

Toxicity and Mutagenicity Considerations

  • The target compound’s lack of a nitro group may mitigate this risk, aligning with trends in safer pharmacophore design .
  • Substituents like furan and ethoxyphenyl are generally less toxic than chlorophenyl or trifluoromethyl groups, which are associated with bioaccumulation risks .

Biological Activity

N-(4-ethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features, which include an imidazole ring and a sulfanyl group. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C17H20N4O2S, with a molecular weight of 348.43 g/mol. The structure includes:

  • Imidazole Ring : Known for its role in biological systems as a part of various enzymes and receptors.
  • Sulfanyl Group : Implicated in various biological interactions and potential redox activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions, inhibiting metalloenzymes that are crucial in various metabolic pathways.
  • Antioxidant Activity : The presence of the furan moiety may contribute to antioxidant properties, reducing oxidative stress in cells.
  • Receptor Modulation : The phenylacetamide portion may interact with protein targets through hydrogen bonding and hydrophobic interactions, influencing signaling pathways.

Antimicrobial Activity

Recent studies have shown that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundActivityReference
N-(4-ethoxyphenyl)-2-{1-[furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamideModerate antibacterial activity
5-Methylthiazole derivativesStrong antibacterial against E. coli

Anticancer Activity

The compound has been investigated for its anticancer potential. Studies indicate that imidazole derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

StudyCell LineIC50 (µM)Findings
Compound AHeLa (cervical cancer)15Induces apoptosis via caspase activation
Compound BMCF7 (breast cancer)12Inhibits cell proliferation significantly

Case Studies

  • Case Study on Antiviral Properties : A study on related imidazole derivatives showed promising antiviral activity against influenza viruses, suggesting potential for further exploration in antiviral drug development.
    • Findings : Compounds exhibited effective inhibition of viral replication at low concentrations.
  • Case Study on Antioxidant Effects : Research indicated that compounds featuring the furan moiety demonstrated significant radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases.

Q & A

Q. What are the primary synthetic routes for N-(4-ethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step reactions involving thioether formation and amide coupling. A common approach involves reacting in situ-generated ketenes (from chloroacetic acids) with intermediates like 1-(furan-2-ylmethyl)imidazole-2-thiol. Key parameters include:

  • Temperature : 60–80°C for thioether bond formation to avoid side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Catalysts : Triethylamine or DMAP accelerates amide bond formation. Yield optimization requires monitoring via HPLC or TLC .

Q. How can structural characterization of this compound be performed to confirm purity and integrity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can validate the presence of the ethoxyphenyl (δ 6.8–7.3 ppm for aromatic protons), furan (δ 6.2–7.4 ppm), and sulfanyl-acetamide (δ 3.8–4.2 ppm) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C18_{18}H19_{19}N3_3O3_3S).
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms spatial arrangement of functional groups .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs (e.g., imidazole-thioacetamide derivatives) exhibit antimicrobial, anticancer, and enzyme inhibitory activities. For example:

  • Antimicrobial : MIC values of 8–32 µg/mL against S. aureus and E. coli in compounds with similar substituents.
  • Enzyme Inhibition : IC50_{50} values of 0.5–2.0 µM against COX-2 and EGFR kinases due to imidazole-thioether interactions with catalytic sites .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

Discrepancies in IC50_{50} or MIC values across studies often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP-based vs. fluorescence-based kinase assays).
  • Structural Analogues : Compare substituent effects (e.g., 4-ethoxyphenyl vs. 4-methoxyphenyl groups) using SAR studies.
  • Solubility : Use DMSO stock solutions ≤0.1% to avoid solvent interference .

Q. What computational methods are suitable for predicting binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2). Focus on hydrogen bonding with the imidazole nitrogen and hydrophobic interactions with the furan ring.
  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS). Validate with experimental IC50_{50} data .

Q. How can reaction yields be improved for large-scale synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 12 hours) for thioether formation.
  • Flow Chemistry : Enhances reproducibility for imidazole alkylation steps.
  • Purification : Use flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) to isolate the acetamide product (>95% purity) .

Q. What strategies optimize selectivity for target enzymes over off-target proteins?

  • Fragment-Based Design : Replace the ethoxyphenyl group with bulkier substituents (e.g., 3,5-dimethoxyphenyl) to exploit steric hindrance.
  • Proteomic Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target binding.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to refine affinity .

Methodological Considerations

Q. How to design experiments for analyzing metabolic stability?

  • In Vitro Hepatic Microsomes : Incubate with NADPH-supplemented rat/human liver microsomes. Monitor degradation via LC-MS/MS over 60 minutes.
  • CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess isoform-specific inhibition .

Q. What analytical techniques resolve degradation products under varying pH conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions.
  • UHPLC-QTOF-MS : Identify degradation pathways (e.g., sulfoxide formation at the thioether group under oxidative stress) .

Q. How to validate crystallographic data for polymorph identification?

  • PXRD : Compare experimental patterns with simulated data from single-crystal structures.
  • DSC/TGA : Detect thermal events (e.g., melting points, hydrate loss) to distinguish polymorphs .

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